1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azetidin-3-yl intermediate, followed by its coupling with the pyridine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylato-κO3: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another related compound with distinct chemical properties and applications.
Uniqueness
1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-cyclopropyl-4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-16-10-19(11-24(30)28(16)18-8-9-18)33-20-13-26(14-20)25(31)21-15-27(17-6-4-3-5-7-17)23(29)12-22(21)32-2/h3-7,10-12,15,18,20H,8-9,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXALMQAFFOWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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